molecular formula C13H19NO2 B1481172 7-((Benzyloxy)methyl)-1,4-oxazepane CAS No. 1926190-22-8

7-((Benzyloxy)methyl)-1,4-oxazepane

Cat. No.: B1481172
CAS No.: 1926190-22-8
M. Wt: 221.29 g/mol
InChI Key: JYXLFEXQZKLJEH-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Organic Chemistry

Seven-membered heterocycles containing both nitrogen and oxygen atoms, such as 1,4-oxazepanes, represent a fascinating and important class of compounds in organic chemistry. These medium-sized rings possess unique physicochemical and biological properties due to their inherent flexibility, three-dimensional structure, and the electronic influence of the heteroatoms. rsc.orgresearchgate.net Their distinct conformations can be crucial for molecular recognition and interaction with biological targets. The regioselective functionalization of molecules to create these N/O-heterocycles is a significant challenge in synthetic chemistry, highlighting their complexity and value. researchgate.net Consequently, these scaffolds are considered vital structural motifs in the development of new pharmaceuticals and advanced materials. researchgate.net

Rationale for Research Focus on 1,4-Oxazepane (B1358080) Ring Systems

The 1,4-oxazepane ring system is a prominent heterocyclic scaffold found in a variety of pharmacologically relevant synthetic compounds and natural products. rsc.orgacs.org The interest in this specific ring system is driven by its association with a wide range of biological activities. Compounds incorporating the 1,4-oxazepane core have been identified as potent anticonvulsants and antifungal agents. rsc.orgrsc.org Furthermore, they have been investigated for their potential in treating conditions such as inflammatory bowel disease, lupus nephritis, and various respiratory diseases, including asthma. rsc.orgrsc.org The development of new synthetic methodologies to access these structures is an active area of research, as many common cyclization techniques are not readily applicable to these medium-sized rings. acs.orgorganic-chemistry.org

Specific Interest in the 7-((Benzyloxy)methyl)-1,4-oxazepane Scaffold for Advanced Chemical Research

The specific compound, this compound, serves as a valuable scaffold for advanced chemical research. The structure combines the core 1,4-oxazepane ring with a benzyloxymethyl substituent. The benzyloxy group is a common and useful protecting group in organic synthesis and can also be a key pharmacophoric element. For instance, (benzyloxy)phenyl fragments have been incorporated into other heterocyclic systems to develop promising anticonvulsant agents. japsonline.com

The primary interest in this scaffold lies in its potential for further chemical modification. rsc.org The nitrogen atom in the ring and the benzyl (B1604629) group offer sites for diversification, allowing chemists to create libraries of related compounds for screening and development. The synthesis of such substituted chiral 1,4-oxazepanes is a challenging task, making scaffolds like this a focal point for developing novel synthetic strategies. rsc.org

Table 1: Physicochemical Properties of this compound Below is an interactive table detailing the known properties of the compound.

PropertyValueSource
CAS Number 1926190-22-8 bldpharm.com
Molecular Formula C₁₃H₁₉NO₂ bldpharm.com
Molecular Weight 221.30 g/mol N/A
SMILES Code C1(COCC2=CC=CC=C2)CCNCCO1 bldpharm.com

Note: Data for molecular weight may vary based on isotopic composition. The SMILES code represents the connectivity of the atoms in the molecule.

Overview of Current Research Landscape and Gaps Pertaining to this Oxazepane Derivative

The current research landscape shows significant activity in the synthesis and application of the broader 1,4-oxazepane class. rsc.orgrsc.orgorganic-chemistry.org Synthetic chemists have explored various strategies, including solid-phase synthesis and metal-free cyclization, to construct the seven-membered ring. rsc.orgorganic-chemistry.org

However, there is a noticeable gap in the scientific literature specifically concerning this compound. While its existence is confirmed through chemical supplier databases bldpharm.comcymitquimica.com, detailed studies on its synthesis, spectroscopic characterization (such as NMR and IR data), and reactivity are not widely published. Much of the available research focuses on related structures, such as 1,4-oxazepane-5-carboxylic acids or N-substituted derivatives. rsc.orgrsc.org The challenge often lies in controlling the stereochemistry and regioselectivity during synthesis. rsc.org This lack of focused research presents an opportunity for future investigations to fully characterize this compound and explore its potential as a building block in medicinal chemistry and materials science.

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the molecule into simpler, readily available starting materials.

Identification of Key Disconnections

The primary disconnection points in the this compound (I) are the C-N and C-O bonds within the 1,4-oxazepane ring. A logical approach involves disconnecting the C4-N5 bond and the C3-O2 bond, leading to a linear precursor. A particularly strategic disconnection is the C-O bond formed during the final ring closure, which points to an intramolecular Williamson ether synthesis. This leads back to an N-substituted aminodiol precursor (II). Further disconnection of the C-N bond in precursor (II) reveals two key building blocks: a chiral amino alcohol (III) and a two-carbon electrophile (IV), such as 2-chloroethanol. The chiral amino alcohol (III) can be further simplified to a protected glycerol derivative. This retrosynthetic pathway is outlined in Figure 1.

Figure 1: Retrosynthetic analysis of this compound
Figure 1. Retrosynthetic analysis of this compound.

Strategic Approaches for Ring Closure

The formation of the seven-membered 1,4-oxazepane ring is the crucial step in the synthesis. Several strategies can be employed for this ring closure:

Intramolecular Williamson Ether Synthesis: This is a highly effective method where an N-substituted amino alcohol, containing a terminal hydroxyl group and a leaving group on the other chain, undergoes intramolecular cyclization under basic conditions to form the ether linkage of the oxazepane ring.

Reductive Amination: A dicarbonyl precursor could be cyclized with an amine through double reductive amination, though this approach may be less direct for the target molecule.

Ring-Closing Metathesis (RCM): An appropriately designed diene precursor could undergo RCM to form a cyclic olefin, which would then require reduction to the saturated oxazepane ring.

For the synthesis of this compound, the intramolecular Williamson ether synthesis is the most direct and logical approach based on the retrosynthetic analysis.

Precursor Synthesis and Functionalization Relevant to this compound

The successful synthesis of the target compound hinges on the efficient preparation and functionalization of key precursors.

Preparation of Aminodiol Precursors

A key precursor for the synthesis of this compound is a chiral aminodiol. A commercially available and suitable starting material is (R)-(+)-2-Amino-3-benzyloxy-1-propanol nih.gov. This compound already possesses the required stereochemistry at the C7 position and the benzyloxymethyl side chain.

Alternatively, chiral aminodiols can be synthesized from amino acids. For instance, homoserine can be utilized as a starting material for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids clockss.org. While this provides a different substitution pattern, the underlying principle of using a chiral pool starting material is applicable.

Introduction of the Benzyloxy Group via Alkylation or Etherification

The benzyloxy group is a crucial feature of the target molecule. In the proposed synthesis starting from (R)-(+)-2-Amino-3-benzyloxy-1-propanol, this group is already present. However, if starting from a different precursor, such as a protected glycerol derivative, the benzyloxy group would need to be introduced. A common method for this is the Williamson ether synthesis, where an alcohol is deprotonated with a base (e.g., sodium hydride) and then reacted with benzyl bromide or benzyl chloride.

Synthesis of Activated Intermediates for Cyclization

To facilitate the key intramolecular ring-closure step, an activated intermediate must be synthesized. Following the proposed synthetic route, the commercially available (R)-(+)-2-Amino-3-benzyloxy-1-propanol can be N-alkylated with a suitable two-carbon electrophile. A common and effective reagent for this purpose is 2-chloroethanol. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of 2-chloroethanol, typically in the presence of a base to neutralize the generated HCl. This results in the formation of the N-(2-hydroxyethyl) substituted amino alcohol precursor, N-(2-hydroxyethyl)-2-amino-3-(benzyloxy)propan-1-ol.

This intermediate possesses the necessary functionalities for the final intramolecular cyclization: a secondary amine and two hydroxyl groups. One of the hydroxyl groups will form the ether linkage of the 1,4-oxazepane ring. To achieve selective cyclization, the primary hydroxyl group of the 2-hydroxyethyl moiety is typically targeted for deprotonation and subsequent nucleophilic attack on the carbon bearing the other hydroxyl group, which would need to be converted into a good leaving group (e.g., a tosylate or mesylate).

A more direct approach for the final cyclization is an intramolecular Williamson ether synthesis from the N-(2-hydroxyethyl) precursor. This involves treating the diol with a strong base to deprotonate the more accessible primary alcohol, which then acts as a nucleophile to displace the other hydroxyl group (after its conversion to a better leaving group) in an intramolecular fashion to form the seven-membered ring.

Table 1: Key Synthetic Intermediates and Reagents

Compound/ReagentStructureRole in Synthesis
This compoundthis compoundTarget Molecule
(R)-(+)-2-Amino-3-benzyloxy-1-propanol(R)-(+)-2-Amino-3-benzyloxy-1-propanolChiral Precursor
2-Chloroethanol2-ChloroethanolN-Alkylation Reagent
N-(2-hydroxyethyl)-2-amino-3-(benzyloxy)propan-1-olN-(2-hydroxyethyl)-2-amino-3-(benzyloxy)propan-1-olCyclization Precursor

Ring-Closing Strategies for 1,4-Oxazepane Formation

The formation of the 1,4-oxazepane ring is a key step in the synthesis of compounds like this compound. A variety of ring-closing strategies have been explored, broadly categorized into intramolecular cyclization reactions, multicomponent reactions, and macrocyclization-inspired approaches.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective method for the synthesis of cyclic compounds, including 1,4-oxazepanes. This approach involves the formation of a bond between two reactive centers within the same molecule to form the desired ring structure.

Alkene hydrofunctionalization, particularly intramolecular hydroalkoxylation, provides a direct route to cyclic ethers. In the context of 1,4-oxazepane synthesis, this would involve the cyclization of an amino alcohol containing a tethered alkene. While direct hydroalkoxylation to form the seven-membered ring can be challenging, subsequent reduction of a carbonyl group can facilitate the desired transformation.

A study on the synthesis of 1,4-oxazines and 1,4-oxazepines utilized a base-promoted exo-dig cyclization of alkynyl alcohols, which proceeds via a hydroalkoxylation mechanism. acs.org This strategy could be adapted for the synthesis of 1,4-oxazepanes. For instance, a suitably substituted amino alcohol with a terminal alkyne could undergo intramolecular hydroalkoxylation to form an enol ether intermediate, which upon reduction would yield the saturated 1,4-oxazepane ring.

Reaction Type Catalyst/Reagent Key Feature Potential Application
Intramolecular HydroalkoxylationBase-promotedExo-dig cyclization of alkynyl alcoholsFormation of an unsaturated 1,4-oxazepine (B8637140) precursor
ReductionVarious reducing agentsSaturation of the heterocyclic ringConversion of the precursor to a 1,4-oxazepane

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems in a convergent manner. For the synthesis of seven-membered rings like 1,4-oxazepanes, [5+2] cycloadditions are particularly relevant. These reactions involve the combination of a five-atom component and a two-atom component to form the seven-membered ring in a single step.

While specific examples leading directly to this compound are not prevalent, the general principle has been applied to the synthesis of related diazepine systems. For example, a multicomponent [5+2] cycloaddition has been utilized for the synthesis of 1,4-diazepines, involving the reaction of an azomethine ylide with an alkyne. nih.gov A similar strategy could be envisioned for 1,4-oxazepanes, where an oxygen-containing five-atom component reacts with a two-atom component. One-pot three-component 1,4-dipolar cycloaddition reactions have also been used to synthesize dihydroacenaphtho[1,2-f] tib.eueurekaselect.comoxazepines. researchgate.net

Cycloaddition Type Reactants Product Reference
[5+2] CycloadditionAzomethine ylide and alkyne1,4-Diazepine nih.gov
1,4-Dipolar CycloadditionImidazo[1,5-a]pyridine, DMAD, and N-alkylisatinDihydro-1,3-oxazepino[7,6-b]indole researchgate.net

Electrophile-mediated cyclofunctionalization involves the activation of a double or triple bond by an electrophile, followed by nucleophilic attack from a tethered functional group to induce cyclization. This method has been successfully applied to the synthesis of various heterocyclic compounds.

For the synthesis of 1,4-oxazepanes, an N-tethered alcohol with a terminal alkene could be subjected to an electrophilic reagent. The electrophile would activate the alkene, making it susceptible to intramolecular attack by the hydroxyl group, leading to the formation of the seven-membered ring. While specific examples for this compound are not detailed in the literature, the general applicability of this method is well-established for the formation of cyclic ethers.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are attractive for the synthesis of complex molecules as they can rapidly build molecular diversity.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been utilized for the synthesis of diverse heterocyclic scaffolds, including 1,4-benzodiazepines. nih.gov This strategy involves the reaction of an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. A similar approach could be adapted for the synthesis of 1,4-oxazepanes by carefully selecting starting materials that would lead to the desired seven-membered ring structure. For instance, a bifunctional starting material containing both an amine and a hydroxyl group could potentially be employed in an Ugi-type reaction to construct the 1,4-oxazepane core.

Macrocyclization-Inspired Approaches for Medium Rings

The synthesis of medium-sized rings (8-11 membered) and macrocycles (12+ membered) often faces challenges due to unfavorable kinetics and competing intermolecular reactions. nih.govresearchgate.net Strategies developed for macrocyclization can be adapted for the synthesis of seven-membered rings like 1,4-oxazepanes, which are on the borderline of medium-sized rings. baranlab.org

One such strategy is the cyclization/ring expansion (CRE) cascade reaction. nih.gov This approach avoids direct end-to-end cyclization by proceeding through a series of kinetically favored 5- to 7-membered ring cyclization steps, followed by ring expansion to form the larger target ring. This method has been shown to be effective for preparing a wide range of functionalized macrocycles and medium-sized rings without the need for high dilution conditions. nih.gov

Another relevant approach is ring-closing metathesis (RCM), which has become a powerful tool for the formation of macrocycles in drug discovery. cam.ac.ukdrughunter.com While typically used for larger rings, RCM can be applied to the synthesis of seven-membered rings, including 1,4-oxazepanes, by starting with a diene-containing precursor.

Approach Description Advantages
Cyclization/Ring Expansion (CRE)Proceeds through kinetically favored smaller ring intermediates that then expand.Avoids challenges of direct macrocyclization; no need for high dilution. nih.gov
Ring-Closing Metathesis (RCM)Joins two terminal alkenes within a single molecule using a ruthenium catalyst.Tolerant of many functional groups; widely used in complex molecule synthesis. drughunter.com

Properties

IUPAC Name

7-(phenylmethoxymethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)10-15-11-13-6-7-14-8-9-16-13/h1-5,13-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXLFEXQZKLJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 7 Benzyloxy Methyl 1,4 Oxazepane Formation

Elucidation of Reaction Pathways

The formation of the 1,4-oxazepane (B1358080) ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, can proceed through various synthetic routes. researchgate.net Understanding these pathways is crucial for controlling the reaction's outcome and optimizing the yield of the desired product, 7-((benzyloxy)methyl)-1,4-oxazepane.

Identification of Key Intermediates

The synthesis of 1,4-oxazepanes often involves the formation of several key intermediates. For instance, in the synthesis of chiral 1,4-oxazepanes, a chiral bromonium intermediate plays a significant role in determining the regioselectivity of the haloetherification reaction. nih.gov Computational studies have been instrumental in confirming the role of such intermediates. nih.gov

A general pathway for the formation of certain 1,4-oxazepanes can be conceptualized as proceeding through intermediates B, C, and D from a starting material A. The reversibility of these steps can lead back to the starting material. An alternative irreversible step involves the conversion of intermediate E to the final product. nih.gov

Transition State Characterization and Analysis

The transition state is the highest energy point along the reaction coordinate and its structure and energy dictate the reaction rate and selectivity.

Understanding Steric and Electronic Influences on Transition State Geometry

The geometry of the transition state is highly sensitive to steric and electronic effects. For instance, in the formation of 1,4-oxazepine (B8637140) rings from 1,8-naphthyridine (B1210474) derivatives, the energies of the transition states, calculated using semiempirical and ab initio molecular orbital methods, successfully predicted the experimental products. nih.gov This highlights the importance of electronic factors in determining the reaction outcome.

In the synthesis of 1,4-oxazepane-2,5-diones, the presence of a bulky N-protecting group was found to be crucial for successful ring-closure, suggesting that steric hindrance can be manipulated to favor the desired cyclization. researchgate.net

Role of Substrate Conformation in Reaction Outcome

The conformation of the substrate plays a pivotal role in the stereochemical outcome of the reaction. nih.gov For the synthesis of chiral polysubstituted 1,4-oxazepanes, computational studies have suggested that the stereoselectivity is primarily controlled by the conformation of the substrate, as the formation of the key bromonium intermediate proceeds with no transition state. nih.gov

In the case of dipeptides that are precursors to 1,4-oxazepane-2,5-diones, the conformation of the amide bond (cis or trans) in the solid state was determined by X-ray crystallography and was found to be influenced by crystal-packing interactions. researchgate.net This demonstrates how the conformational preferences of the starting material can impact the feasibility of cyclization. The analysis of vicinal 1H–1H couplings in synthesized 1,4-oxazepane-5-carboxylic acids indicated that the seven-membered ring predominantly exists in the most energetically favorable chair conformation. nih.gov

Kinetic Studies of the Cyclization and Functionalization Steps

The following table summarizes the key mechanistic aspects discussed:

Mechanistic AspectKey Findings
Reaction Pathways Involves key intermediates like chiral bromonium ions and allenes. nih.govorganic-chemistry.org The pathway can be influenced by the choice of reagents, leading to either cyclization or side reactions like lactonization. nih.govrsc.org
Transition State The energy and geometry of the transition state, influenced by steric and electronic factors, are critical for predicting reaction products. researchgate.netnih.gov
Substrate Conformation The conformation of the starting material, particularly for chiral substrates, plays a primary role in determining the stereoselectivity of the final product. nih.gov The resulting 1,4-oxazepane ring often adopts a chair conformation. nih.gov
Kinetic Control While detailed kinetic data for the title compound is scarce, related studies highlight the importance of understanding inhibition constants and reaction rates for analogous systems. nih.gov

Determination of Rate Constants and Activation Energies

A thorough search of scientific databases reveals a lack of specific studies detailing the determination of rate constants and activation energies for the intramolecular cyclization reaction that leads to the formation of this compound. Kinetic studies are fundamental to understanding the factors that govern the speed of a chemical reaction and to elucidating its mechanism. Without such data, a quantitative assessment of the reaction's energetic landscape is not possible.

Isotope Effects and Their Mechanistic Implications

The use of isotopic labeling is a powerful tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. However, there are no specific reports on the application of kinetic or equilibrium isotope effects in the study of the formation of this compound. Such studies, for instance involving deuterium (B1214612) labeling of specific positions in the precursor molecule, would provide invaluable insight into bond-breaking and bond-forming events during the cyclization process.

Spectroscopic Probes for Mechanistic Insight During Synthesis

Modern spectroscopic techniques are instrumental in monitoring reaction progress and identifying transient intermediates, thereby providing a window into the reaction mechanism as it unfolds.

While NMR spectroscopy is a standard tool for the characterization of the final 1,4-oxazepane products nih.gov, there is no specific literature available on the use of in-situ spectroscopic methods, such as real-time NMR or infrared spectroscopy, to monitor the formation of this compound. Such experiments would allow for the observation of the disappearance of starting materials and the appearance of products and any detectable intermediates over time, providing crucial kinetic information.

The formation of the 1,4-oxazepane ring likely proceeds through one or more transient intermediates. For instance, in related Brønsted acid-catalyzed intramolecular etherifications, the formation of a benzylic carbocation has been proposed as a key intermediate. However, for the specific synthesis of this compound, there have been no reports on the direct detection or spectroscopic characterization of any transient species. The identification of such intermediates is critical for a complete understanding of the reaction pathway.

Computational Validation of Proposed Mechanisms

Computational chemistry, using methods such as Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms and exploring the energetics of transition states and intermediates. While computational studies have been applied to understand the formation of other oxazepine and benzodiazepine (B76468) systems, there is a notable absence of such studies specifically focused on the intramolecular cyclization leading to this compound. DFT calculations could, for example, be used to model the transition state for the ring-closing step and to calculate the activation energy, providing a theoretical framework to complement experimental findings.

Advanced Structural Analysis and Conformational Studies of 7 Benzyloxy Methyl 1,4 Oxazepane

Detailed Spectroscopic Characterization for Structural Elucidation Beyond Basic Identification

A complete spectroscopic profile is essential for a definitive understanding of a molecule's structure and electronic environment.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, NOESY for Conformation)

While standard 1H and 13C NMR data for related oxazepine structures can be found, providing general chemical shift regions researchgate.net, specific 2D NMR data for 7-((Benzyloxy)methyl)-1,4-oxazepane are absent from the reviewed literature. Such data would be indispensable for assigning the proton and carbon signals of the 1,4-oxazepane (B1358080) ring and the benzyloxy-methyl substituent. Furthermore, NOESY experiments would be critical in determining the spatial proximity of protons, offering insights into the molecule's preferred conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Dynamics

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of functional groups. While general IR data for oxazepine derivatives exist, detailing characteristic stretching and bending frequencies esisresearch.orgresearchgate.net, a comparative IR and Raman analysis for this compound has not been reported. Such an analysis would provide detailed information on the dynamics of the C-O-C, C-N-C, and benzylic ether functionalities within the molecule.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass and elemental composition of a compound. While vendor sites list the molecular weight of this compound sigmaaldrich.com, detailed HRMS studies providing precise mass measurements and fragmentation patterns are not available. This data would be vital for confirming the molecular formula and for understanding the molecule's fragmentation pathways under mass spectrometric conditions.

Conformational Analysis of the 1,4-Oxazepane Ring System

The seven-membered 1,4-oxazepane ring is a flexible system that can adopt various conformations, such as chair, boat, and twist-boat forms.

Preferred Conformations in Solution and Solid State

Studies on related 1,4-diazepane systems have shown a preference for twist-boat conformations, influenced by the nature and size of substituents. nih.gov Computational studies on some 1,4-oxazepane derivatives also suggest the existence of multiple low-energy conformations. nih.gov However, without experimental data from techniques like X-ray crystallography or specific NMR studies (e.g., NOESY, coupling constant analysis), the preferred conformation of this compound in either the solid state or in solution remains speculative.

Inversion Barriers and Ring Dynamics

The flexibility of the 1,4-oxazepane ring leads to dynamic processes such as ring inversion. The energy barriers associated with these conformational changes can be determined using variable-temperature NMR studies. To date, no such studies have been published for this compound, leaving its ring dynamics and the energetic landscape of its conformational isomers unexplored.

Influence of the Benzyloxy Substituent on Ring Conformation

The seven-membered 1,4-oxazepane ring is inherently flexible, capable of adopting several conformations, including chair, boat, and twist-boat forms. The energetic preference for a particular conformation is significantly influenced by the nature and position of its substituents. In the case of this compound, the bulky benzyloxymethyl group at the C7 position plays a pivotal role in dictating the conformational landscape of the heterocyclic ring.

X-ray Crystallography for Solid-State Molecular Architecture

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, X-ray diffraction studies on other substituted 1,4-oxazepane derivatives provide valuable insights into the likely solid-state architecture of this compound. researchgate.net X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net

Determination of Absolute Configuration

For a chiral molecule like this compound, which possesses a stereocenter at the C7 position, X-ray crystallography can be used to determine its absolute configuration (R or S). This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in a non-centrosymmetric crystal allows for the differentiation between enantiomers. The Flack parameter is a critical value derived from the crystallographic data that provides confidence in the assignment of the absolute structure. In the absence of a heavy atom, the determination of the absolute configuration can be more challenging but is often achievable with high-quality crystals and data.

Intermolecular Interactions in Crystal Lattice

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a role in its crystal packing. These include:

Hydrogen Bonds: The secondary amine (N-H) in the 1,4-oxazepane ring can act as a hydrogen bond donor, while the oxygen atoms of the ether linkage and the benzyloxy group can act as hydrogen bond acceptors. These hydrogen bonds are expected to be a dominant force in the crystal packing, potentially forming chains or more complex networks.

π-π Stacking: The presence of the benzene (B151609) ring in the benzyloxy group introduces the possibility of π-π stacking interactions between adjacent molecules. These interactions, where the aromatic rings align in a parallel or offset fashion, can contribute to the stabilization of the crystal structure.

C-H···π Interactions: The C-H bonds of the oxazepane ring or the benzyl (B1604629) group can interact with the electron-rich π-system of the benzene ring of a neighboring molecule.

The interplay of these interactions will determine the final crystal packing arrangement, influencing physical properties such as melting point and solubility.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of the chiral center at C7 in this compound is a crucial aspect of its chemical characterization. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, would lead to a mixture of diastereomers if other chiral centers are present, or a racemic mixture in this case.

The seven-membered ring of 1,4-oxazepane is more flexible than smaller rings like cyclohexane, which could potentially facilitate ring inversion processes that might lead to epimerization under certain conditions. However, the energy barrier for the inversion of the nitrogen atom and the ring itself is expected to be substantial. The stability of the C7 stereocenter is largely dependent on the reaction conditions it is subjected to. Under neutral and mild thermal conditions, the covalent bond at the chiral center is expected to be stable. However, under harsh acidic or basic conditions, or in the presence of certain catalysts, there might be a potential for epimerization, although specific studies on this compound are not currently available. The thermodynamic equilibrium would likely favor the conformer with the bulky substituent in the equatorial position, as previously discussed.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

While specific experimental data for this compound is not available, a representative analysis of expected bond lengths, bond angles, and dihedral angles can be inferred from computational studies and crystallographic data of analogous 1,4-oxazepane derivatives. These parameters are fundamental to defining the precise geometry of the molecule.

Table 1: Expected Molecular Geometry Parameters for the 1,4-Oxazepane Ring

Parameter Atom(s) Involved Expected Value
Bond Lengths (Å)
C-O 1.42 - 1.45
C-N 1.45 - 1.48
C-C 1.51 - 1.54
Bond Angles (°)
C-O-C 112 - 116
C-N-C 110 - 114
O-C-C 109 - 112
N-C-C 110 - 113
Dihedral Angles (°) (Illustrative for a chair conformation)
C7-O1-C2-C3 55 - 65
O1-C2-C3-N4 -50 to -60
C2-C3-N4-C5 50 - 60
C3-N4-C5-C6 -55 to -65
N4-C5-C6-C7 55 - 65
C5-C6-C7-O1 -50 to -60

Note: The values in this table are illustrative and based on general data for 1,4-oxazepane derivatives. Actual values for this compound may vary.

These geometric parameters collectively define the conformational state of the 1,4-oxazepane ring. The dihedral angles are particularly informative, as they describe the puckering of the seven-membered ring. For a chair-like conformation, a pattern of alternating positive and negative dihedral angles around the ring is expected, as illustrated in the table above.

Computational and Theoretical Studies on 7 Benzyloxy Methyl 1,4 Oxazepane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of a molecule at the atomic level.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of molecules and their interactions with the environment.

Prediction of Molecular Interactions

No published studies are available that computationally predict the specific molecular interactions of 7-((Benzyloxy)methyl)-1,4-oxazepane with biological targets or other molecules.

Reactivity Prediction and Reaction Pathway Mapping

Detailed computational elucidation of reaction mechanisms or predictions of regio- and stereoselectivity for this compound have not been a subject of published research.

Computational Elucidation of Reaction Mechanisms

There are no available computational studies that map the reaction pathways involving this compound.

Prediction of Regio- and Stereoselectivity

Research predicting the regio- and stereoselectivity of reactions involving this specific compound through computational means is not found in the current body of scientific literature.

Analysis of Molecular Orbitals and Electronic Properties

A detailed analysis of the molecular orbitals and electronic properties, such as the HOMO-LUMO gap, reactivity descriptors, charge distribution, and electrostatic potentials for this compound, has not been publicly reported.

HOMO-LUMO Gap and Reactivity Descriptors

Specific values for the HOMO-LUMO gap and related reactivity descriptors for this compound are not available in published literature.

Charge Distribution and Electrostatic Potentials

Computational data on the charge distribution and electrostatic potential maps for this compound are not available.

Comparison of Theoretical Predictions with Experimental Observations

A critical aspect of computational chemistry involves validating theoretical models against real-world experimental data. This comparison not only confirms the accuracy of the computational methods but also provides deeper insights into the molecule's behavior. For this compound and its derivatives, this process is crucial for understanding their structural and electronic properties.

While comprehensive studies directly comparing a full suite of theoretical predictions with experimental results for this compound are not widely available in public literature, we can infer the process and significance from research on analogous heterocyclic systems, such as benzoxazepine derivatives. researchgate.netamazonaws.com The typical approach involves calculating properties like molecular geometry (bond lengths and angles), spectroscopic data (NMR, FT-IR), and electronic properties, and then comparing these calculated values with data obtained from experimental techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. amazonaws.comunimi.it

Geometric Parameters

Theoretical geometry optimizations, often performed using Density Functional Theory (DFT) methods, can predict the three-dimensional structure of a molecule, including bond lengths and angles. These predictions can be directly compared to the precise measurements obtained from single-crystal X-ray diffraction. For instance, in studies of related benzoxazepine structures, the crystal structure provides definitive experimental proof of the molecular conformation. researchgate.netamazonaws.com Any discrepancies between the calculated and experimental structures can highlight the influence of intermolecular forces in the crystal lattice, which are not always fully accounted for in gas-phase theoretical calculations.

Table 1: Comparison of Predicted and Experimental Data for Related Oxazepane Structures

Parameter Theoretical Prediction (Method) Experimental Observation (Method)
Boiling Point 431.3 ± 40.0 °C (EPI Suite) Not Experimentally Determined
Density 1.076 ± 0.06 g/cm³ (Predicted) Not Experimentally Determined
pKa 7.62 ± 0.40 (Predicted) Not Experimentally Determined

This table presents predicted physicochemical properties for a structural analog, (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane, as direct experimental comparisons for the target compound are not available in the cited literature. vulcanchem.com

Spectroscopic Data

The comparison of predicted and experimental spectroscopic data serves as another layer of validation.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental NMR data to confirm the chemical structure. For example, in the characterization of various oxazepine and benzoxazepine derivatives, ¹H and ¹³C NMR are standard techniques. amazonaws.comrdd.edu.iq The correlation between the calculated and observed chemical shifts can validate the accuracy of the computed electronic environment of the nuclei.

FT-IR Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an FT-IR spectrum. The comparison of the calculated vibrational modes with the experimentally observed frequencies helps in the assignment of spectral bands to specific functional groups and vibrational motions within the molecule. For example, the characteristic C=O stretching frequency in oxazepane-dione derivatives can be both calculated and experimentally observed. rdd.edu.iq

In the broader context of similar heterocyclic compounds, researchers have successfully used this comparative approach. For example, the synthesis and characterization of novel benzoxazepine derivatives involved extensive use of NMR, mass spectrometry, and, in some cases, X-ray crystallography to confirm the structures. amazonaws.com The experimental data from these techniques provide the benchmark against which theoretical models would be tested. Similarly, studies on other complex heterocyclic systems demonstrate the power of combining synthesis, spectroscopic characterization (NMR, FT-IR), and sometimes X-ray crystallography to elucidate molecular structures. unimi.it

While a dedicated publication detailing a side-by-side comparison of theoretical and experimental data for this compound is not presently available, the established methodologies in computational and structural chemistry provide a clear framework for how such a comparison would be conducted and its scientific importance. The predictive power of computational models is continually tested and refined by experimental observations, leading to a more robust understanding of molecular structure and reactivity.

Reactivity and Further Transformations of the 7 Benzyloxy Methyl 1,4 Oxazepane Scaffold

Functional Group Interconversions on the Oxazepane Ring

The 1,4-oxazepane (B1358080) ring provides several avenues for synthetic modification, primarily centered on the reactive secondary amine and, to a lesser extent, the carbon atoms of the heterocyclic core.

The secondary amine at the N-4 position is the most reactive site on the oxazepane ring for functional group interconversions. It behaves as a typical secondary amine, readily undergoing nucleophilic reactions such as alkylation and acylation.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides (e.g., alkyl chlorides, bromides, or iodides) in the presence of a base to neutralize the resulting hydrohalic acid. This reaction introduces a new substituent onto the nitrogen, fundamentally altering the steric and electronic properties of the scaffold. Patent literature for related 1,4-oxazepane derivatives describes general N-alkylation procedures. google.comgoogle.com A related strategy involves the tandem N-alkylation and ring-opening of aziridines with bromo-functionalized precursors to form seven-membered rings, highlighting the nucleophilicity of similar nitrogen centers. nih.gov

N-Acylation: Acylation of the nitrogen is readily achieved using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction forms an amide linkage. Research on 1,4-oxazepan-7-ones demonstrates that the nitrogen atom can be efficiently acylated with various acyl chlorides (e.g., acetyl chloride, butyryl chloride) to produce N-acylated monomers for polymerization. nih.govresearchgate.net This reactivity is directly applicable to the 7-((benzyloxy)methyl)-1,4-oxazepane scaffold.

N-Arylation: While less common, N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

The table below summarizes common modifications at the nitrogen atom.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl Halide (R-X), Base (e.g., K₂CO₃, Et₃N)Tertiary Amine
N-AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O), BaseAmide
N-ArylationAryl Halide (Ar-X), Palladium Catalyst, Ligand, BaseN-Aryl Amine

Direct functionalization of the saturated carbon atoms of the 1,4-oxazepane ring, once formed, is challenging and not extensively documented for this specific scaffold. The reactivity of these carbons is generally low. Positions alpha to the heteroatoms (C-3, C-5, and C-7) are the most likely sites for reaction due to potential stabilization of intermediates.

While specific examples for this compound are scarce, related heterocyclic systems offer insights:

Oxidation: In more activated systems, such as those containing a carbonyl group (oxazepanones), the ring can be susceptible to oxidative transformations like the Baeyer-Villiger ring expansion of a precursor piperidone to form a 1,4-oxazepan-7-one (B12977673). researchgate.net However, oxidation of the saturated carbons of the simple oxazepane ring would require harsh conditions, which could also affect the benzyloxy substituent.

Ring-Opening: Acid-catalyzed ring-opening of the oxazepane ring is a possible transformation, although this leads to the destruction of the core scaffold. For example, treatment of N-Boc protected 1,4-oxazepan-7-one with trifluoroacetic acid (TFA) for Boc deprotection must be carefully controlled to avoid ring cleavage. researchgate.net Similarly, the ring-opening of related oxetanes is a key step in the synthesis of 1,4-benzoxazepines. acs.org Such reactions underscore the potential for ring cleavage under certain conditions.

Reactions Involving the Benzyloxy Substituent

The benzyloxy group [(C₆H₅)CH₂O-] is a versatile handle for further functionalization, offering three distinct sites for chemical reactions: the ether linkage, the aromatic ring, and the benzylic methylene (B1212753) bridge.

The benzyl (B1604629) group is frequently used as a protecting group for alcohols, and its removal (debenzylation) to unmask the primary alcohol at the C-7 methyl position is a key transformation. Several methods exist, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. commonorganicchemistry.com It involves reaction with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. ambeed.comyoutube.com The reaction is clean, typically proceeding under mild conditions to yield the free alcohol and toluene (B28343) as a byproduct. acsgcipr.orgjk-sci.com

Catalytic Transfer Hydrogenolysis (CTH): This method avoids the need for pressurized hydrogen gas by using a hydrogen donor in conjunction with a catalyst like Pd/C. acsgcipr.orgacsgcipr.org Common hydrogen donors include formic acid, ammonium (B1175870) formate, and 1,4-cyclohexadiene. rsc.orgorganic-chemistry.org This technique is particularly useful when other reducible groups that are sensitive to H₂ are present. organic-chemistry.org

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective, especially for p-methoxybenzyl (PMB) ethers, but can also be used for simple benzyl ethers. organic-chemistry.org Other oxidative methods include using ozone or a nitroxyl (B88944) radical system. organic-chemistry.org These methods are advantageous when the molecule contains groups sensitive to reduction (e.g., alkynes).

The following table compares common deprotection strategies.

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic HydrogenolysisH₂, Pd/C, in solvents like MeOH or EtOAc. commonorganicchemistry.comClean reaction, mild conditions.May reduce other functional groups (alkenes, alkynes, nitro groups). acsgcipr.org
Catalytic Transfer HydrogenolysisPd/C with a hydrogen donor (e.g., Formic Acid, 1,4-Cyclohexadiene). acsgcipr.orgorganic-chemistry.orgAvoids handling H₂ gas; can be more selective. organic-chemistry.orgDonor or byproducts may require removal.
Oxidative CleavageDDQ, MeCN/H₂O or Ozone (O₃) followed by workup. organic-chemistry.orgOrthogonal to reductive methods; useful for molecules with reducible groups.Reagents can be harsh; may affect other oxidizable sites.

The phenyl ring of the benzyloxy group can undergo electrophilic aromatic substitution (EAS). The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.commasterorganicchemistry.com This reaction typically yields a mixture of ortho-nitro and para-nitro isomers, with the para product often favored due to reduced steric hindrance. stackexchange.com Milder nitrating agents, such as bismuth subnitrate, can offer higher selectivity. nih.gov

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃. wikipedia.org The benzyloxy group directs the halogen to the ortho and para positions. Studies on the chlorination of substituted benzyl phenyl ethers confirm this directive effect. rsc.org

A summary of these functionalization reactions is presented below.

Reaction TypeReagents & ConditionsProduct
NitrationHNO₃, H₂SO₄ortho- and para-nitro substituted derivatives. masterorganicchemistry.com
HalogenationCl₂ or Br₂, Lewis Acid (e.g., FeCl₃)ortho- and para-halo substituted derivatives. wikipedia.org

The methylene (-CH₂-) carbon of the benzyloxy group is a benzylic position, making it more reactive than a standard alkyl carbon due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates. chemistrysteps.comucalgary.ca

Radical Halogenation: The benzylic hydrogens can be replaced with halogens (typically bromine) via a free radical mechanism. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light. libretexts.orgucalgary.ca This reaction would convert the benzylic ether into a benzylic bromide ether.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. libretexts.orgchemistry.coach In the case of a benzyl ether, this reaction can be complex. Milder and more selective oxidation of the benzylic C-H bond of benzyl ethers can be achieved with reagents like NBS, which can lead to the formation of an aromatic aldehyde or ester, effectively cleaving the ether bond. nih.gov

Key reactions at the methylene bridge are outlined in the table below.

Reaction TypeReagents & ConditionsProduct Type
Radical HalogenationN-Bromosuccinimide (NBS), initiator (e.g., AIBN), CCl₄. libretexts.orgucalgary.caα-Bromo benzyl ether
OxidationKMnO₄, heat or NBS. chemistry.coachnih.govBenzoic acid or Benzaldehyde (with C-O bond cleavage)

Exploration of Ring-Opening and Ring-Expansion Reactions

The seven-membered 1,4-oxazepane ring, while more stable than smaller strained rings, can be susceptible to ring-opening reactions under specific conditions. These reactions can proceed via cleavage of either the C-O or C-N bonds within the heterocyclic core, providing access to linear amino ether derivatives or other heterocyclic systems.

For instance, N-acylated 1,4-oxazepan-7-ones have been shown to undergo organocatalytic ring-opening polymerization, initiated by an alcohol, to yield poly(ester amide)s. nih.gov This process involves the nucleophilic attack of the initiator on the carbonyl group, leading to the cleavage of the endocyclic ester bond. While this compound lacks the activating carbonyl group at the 7-position, analogous ring-opening reactions could potentially be achieved by activating the ether oxygen or the nitrogen atom. For example, treatment with strong Lewis acids could facilitate the cleavage of a C-O bond, particularly at the C7 position, which is benzylic to the ether oxygen.

Ring-expansion reactions of the 1,4-oxazepane scaffold are less commonly reported but represent a potential avenue for accessing larger, nine-membered heterocyclic systems. Such transformations often involve the insertion of a one- or two-atom unit into the existing ring. A plausible strategy for the ring expansion of this compound could involve the functionalization of the nitrogen atom, followed by a rearrangement reaction. For example, the formation of an N-oxide and subsequent Meisenheimer rearrangement could lead to a 1,4,5-oxadiazocane derivative. Alternatively, a Stevens or Sommelet-Hauser rearrangement of a quaternary ammonium salt derived from the scaffold could also result in ring enlargement.

A study on the synthesis of hexahydro-1,4-oxazepines through the ring expansion of morpholine (B109124) derivatives provides a conceptual precedent. rsc.org In this work, a 4-benzyl-3-chloromethylmorpholine reacted with phenoxide anions to yield not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. rsc.org This transformation proceeds through an aziridinium (B1262131) cation intermediate, highlighting the potential for neighboring group participation to drive ring expansion. rsc.org

Derivatization Strategies for Expanding Chemical Diversity

The this compound scaffold possesses multiple sites for derivatization, allowing for the systematic exploration of chemical space and the generation of compound libraries for various applications.

Synthesis of Libraries of Substituted this compound Derivatives

The secondary amine in the 1,4-oxazepane ring is a prime handle for diversification. A variety of substituents can be introduced at the N-4 position through standard N-alkylation or N-acylation reactions. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them amenable to parallel synthesis and the creation of large libraries. For example, a library of N-substituted derivatives could be generated by reacting this compound with a diverse set of alkyl halides, acyl chlorides, or sulfonyl chlorides.

Solid-phase synthesis methodologies have been successfully employed for the preparation of libraries of related 1,4-oxazepane-5-carboxylic acids. rsc.org In this approach, a homoserine derivative immobilized on a resin was utilized as a key intermediate. rsc.org A similar strategy could be envisioned for the synthesis of a library of this compound analogs, where the core scaffold is assembled on a solid support, followed by the introduction of various building blocks.

The synthesis of a new series of 2,4-disubstituted 1,4-oxazepanes as dopamine (B1211576) D4 receptor ligands further illustrates the potential for creating diverse libraries based on this scaffold. acs.orgnih.gov

Introduction of Diverse Chemical Moieties

Beyond simple N-functionalization, more complex chemical moieties can be introduced to the this compound scaffold. The benzyloxy group at the 7-position serves as a versatile handle for further modification.

Table 1: Potential Derivatization Reactions at the Benzyloxy Group

Reaction TypeReagents and ConditionsPotential Product
Debenzylation H₂, Pd/C7-(Hydroxymethyl)-1,4-oxazepane
Ether Cleavage BBr₃7-(Bromomethyl)-1,4-oxazepane
Oxidation Mild oxidizing agents (e.g., PCC, Swern)1,4-Oxazepane-7-carbaldehyde

The debenzylation of the benzyloxymethyl group, typically achieved through catalytic hydrogenation (e.g., using palladium on carbon), would unmask the primary alcohol at the 7-position. This hydroxyl group can then serve as a launching point for a plethora of subsequent transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

Furthermore, the aromatic ring of the benzyl group can be subjected to various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce further diversity. The choice of reaction conditions would need to be carefully considered to avoid undesired side reactions on the oxazepane ring.

The synthesis of benzo-1,4-oxazepine derivatives through tandem C-N coupling and C-H carbonylation reactions showcases advanced methods for constructing related heterocyclic systems with diverse functionalities. nih.gov While not a direct derivatization of the pre-formed scaffold, these methods provide insights into the types of chemical moieties that can be incorporated into the broader oxazepine framework.

Applications of the 7 Benzyloxy Methyl 1,4 Oxazepane Scaffold in Chemical Synthesis

Utility as a Synthetic Building Block for Complex Molecules

The structure of 7-((Benzyloxy)methyl)-1,4-oxazepane, featuring a reactive secondary amine and a protected hydroxyl group, makes it a versatile intermediate for the construction of more elaborate molecular architectures.

Incorporation into Natural Product Analogues

While there is no direct evidence of the incorporation of this compound into natural product analogues, the 1,4-oxazepane (B1358080) core is present in various biologically active compounds. The "benzyloxy" group in the target molecule serves as a protecting group for a primary alcohol, which, after deprotection, could be a key point for further functionalization. This strategy is commonly employed in the synthesis of complex natural products and their analogues to introduce hydroxyl functionalities at specific positions.

Role in Multi-Step Organic Syntheses

In multi-step organic syntheses, the secondary amine of the 1,4-oxazepane ring can readily undergo a variety of chemical transformations. These include N-alkylation, N-acylation, and N-arylation reactions to introduce diverse substituents. The benzyloxy group provides a stable protecting group for the hydroxymethyl side chain, which can be removed under specific conditions, such as catalytic hydrogenation, to reveal the primary alcohol for subsequent reactions. This dual functionality allows for the sequential and controlled elaboration of the molecule, a crucial aspect of multi-step synthesis.

Contribution to Molecular Diversity and Chemical Space Exploration

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. The 1,4-oxazepane framework contributes to this by providing a unique three-dimensional arrangement of atoms.

Design of Three-Dimensional Scaffolds

Saturated heterocyclic rings like 1,4-oxazepane are of great interest in medicinal chemistry because they introduce three-dimensionality into molecules, which can lead to improved pharmacological properties. The non-planar nature of the seven-membered ring of this compound provides a scaffold that can orient substituents in well-defined spatial arrangements. This is in contrast to flat, aromatic systems and can be advantageous for binding to the complex three-dimensional surfaces of biological targets.

Creation of Compound Libraries with Unique Structural Features

This compound is an ideal starting point for the creation of compound libraries for high-throughput screening. The secondary amine can be readily derivatized with a wide range of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, through combinatorial chemistry approaches. This allows for the rapid generation of a large number of structurally diverse compounds, each with a unique substitution pattern on the 1,4-oxazepane core. Such libraries are essential for identifying new lead compounds in drug discovery programs.

Scaffold for Novel Materials and Functional Systems (e.g., Polymer Chemistry, Ligand Design)

Beyond medicinal chemistry, the structural features of this compound suggest its potential utility in materials science.

The bifunctional nature of the deprotected form of this compound (a secondary amine and a primary alcohol) makes it a potential monomer for the synthesis of novel polymers. For instance, it could be incorporated into polyamides or polyurethanes, where the 1,4-oxazepane ring would introduce unique conformational properties to the polymer backbone.

Furthermore, the nitrogen and oxygen atoms within the 1,4-oxazepane ring, along with the hydroxyl group in its deprotected form, can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as ligands for use in catalysis or as metal-sequestering agents. The specific stereochemistry of the chiral center at the 7-position could also be exploited in the design of chiral ligands for asymmetric catalysis.

Future Research Directions and Challenges in 7 Benzyloxy Methyl 1,4 Oxazepane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a paramount challenge in modern organic synthesis. For 7-((Benzyloxy)methyl)-1,4-oxazepane, future research will undoubtedly focus on developing more sustainable and atom-economical synthetic routes, moving away from multi-step procedures that involve numerous protection and deprotection steps.

Current synthetic strategies for 1,4-oxazepane (B1358080) cores often rely on methods that are not optimally efficient. rsc.org A significant future direction lies in the exploration of tandem or one-pot reactions that can construct the 1,4-oxazepane ring system with the desired benzyloxymethyl substituent in a single, efficient operation. For instance, adapting methodologies like the tandem transformation of C-N coupling/C-H carbonylation, which has been successfully applied to benzo-1,4-oxazepine derivatives, could provide a more streamlined and environmentally benign approach.

Furthermore, the use of readily available and renewable starting materials will be crucial. Research into catalytic systems that can mediate the cyclization with high efficiency and selectivity is a key area. This includes the exploration of earth-abundant metal catalysts or even organocatalysts to replace more hazardous or expensive reagents. The principles of atom economy will drive the design of new synthetic pathways where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste.

Advancements in Asymmetric Synthesis for Precise Stereocontrol

The this compound molecule possesses a stereocenter, making the development of asymmetric synthetic methods a critical area of research. The biological activity of chiral molecules is often dependent on their stereochemistry, necessitating precise control over the three-dimensional arrangement of atoms.

Future advancements will likely build upon existing strategies for the asymmetric synthesis of related heterocyclic systems. For example, the use of chiral Brønsted acids as catalysts has shown great promise in the enantioselective desymmetrization of oxetanes to form chiral 1,4-benzoxazepines. nih.govacs.org Applying a similar strategy, a prochiral precursor could potentially be cyclized to selectively yield one enantiomer of this compound.

Another promising avenue is the use of chiral auxiliaries or chiral catalysts in cyclization reactions. Research into the stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes has demonstrated that the stereoselectivity can be controlled by the conformation of the substrate. rsc.org Future work could focus on designing substrates and catalysts that maximize this conformational control to achieve high levels of enantioselectivity for the target molecule. The development of methods for the synthesis of chiral 1,4,2-oxazaphosphepines also highlights the potential for exploring novel chiral reagents and catalysts. nih.gov

Deeper Mechanistic Understanding Through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the synthesis and reactions of this compound, a combination of advanced analytical techniques and computational studies will be indispensable.

Future research should employ techniques such as in-situ reaction monitoring using spectroscopy (e.g., NMR, IR) to identify and characterize transient intermediates and transition states. This real-time analysis can provide invaluable insights into the reaction pathways of 1,4-oxazepane formation. For instance, mechanistic studies on the haloetherification for the synthesis of chiral 1,4-oxazepanes have utilized a combination of computations and experiments to understand the role of chiral bromonium intermediates. rsc.org

Kinetic studies will also be crucial to elucidate the factors that govern the rate and selectivity of the reactions. By systematically varying reaction parameters and analyzing the kinetic data, a more quantitative understanding of the underlying mechanisms can be achieved. This deeper mechanistic knowledge will enable the rational design of more efficient and selective synthetic routes.

Expanding the Scope of Reactivity and Derivatization

To fully exploit the potential of this compound as a versatile building block, it is essential to expand the scope of its known reactions and develop new derivatization strategies. The functional groups present in the molecule—the secondary amine, the ether linkage, and the benzyl (B1604629) group—offer multiple handles for chemical modification.

Future research will likely explore the reactivity of the N-H bond of the 1,4-oxazepane ring. This could involve N-alkylation, N-arylation, or N-acylation to introduce a wide variety of substituents, thereby creating a library of novel derivatives. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine demonstrates the potential for modification at other positions of the ring. rsc.org

Furthermore, the benzyloxy group can be a target for debenzylation to reveal a primary alcohol, which can then be further functionalized. This would open up possibilities for creating a diverse range of 7-substituted 1,4-oxazepanes. The challenge will be to achieve these transformations with high selectivity, preserving the integrity of the 1,4-oxazepane core. Exploring the ring-opening and ring-expansion reactions of the 1,4-oxazepane scaffold could also lead to the synthesis of other novel heterocyclic systems.

Computational Design of Novel 1,4-Oxazepane-Based Architectures

Computational chemistry has become an increasingly powerful tool in modern drug discovery and materials science. For the 1,4-oxazepane scaffold, computational design can play a pivotal role in predicting the properties of novel derivatives and guiding synthetic efforts.

Future research will leverage molecular modeling and computational screening to design new molecules based on the this compound framework with desired electronic, steric, and conformational properties. For instance, computational studies have been used to investigate the 1,4-oxazepine (B8637140) ring formation reaction and to understand the conformational preferences of related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists. nih.govnih.gov

By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and virtual screening, it will be possible to identify promising candidates for specific applications, such as medicinal chemistry or materials science, before committing to their synthesis. The computer-aided design and synthesis of substituted 2,3,4,5-tetrahydrobenzo[f] rsc.orgnih.govoxazepines as potential trypanocidal agents serves as a compelling example of this approach. acs.org This in-silico-first approach can significantly accelerate the discovery process and reduce the experimental workload. The design of novel inhibitors for various biological targets, as demonstrated in studies on other heterocyclic compounds, highlights the potential for computational design in this area. rsc.org

Q & A

Q. What methodologies enable scalable synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Transition from batch to flow chemistry for precise control of reaction parameters (residence time, mixing efficiency). Use immobilized chiral catalysts in packed-bed reactors. Monitor scalability via process analytical technology (PAT) tools like in-line FTIR. Conduct lifecycle analysis to optimize solvent recovery and waste reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.